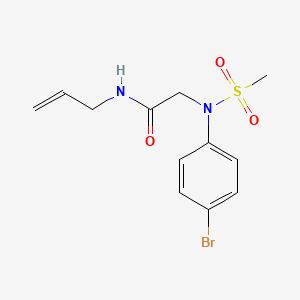
N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ABP-700, is a novel selective positive allosteric modulator (PAM) of the GABA~A~ receptor. It has gained attention in the scientific community due to its potential therapeutic applications for the treatment of anxiety, insomnia, and other neurological disorders.
Mécanisme D'action
N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to a specific site on the GABA~A~ receptor, which is a type of ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to this site, this compound enhances the activity of the receptor, leading to increased inhibition of neuronal activity and a reduction in anxiety and other neurological symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased GABAergic transmission, enhanced sedative effects of anesthetics, and reduced anxiety and other neurological symptoms. It has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of anxiety and other disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a selective PAM of the GABA~A~ receptor, meaning that it has a high degree of specificity and does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the GABA~A~ receptor in various neurological disorders. However, one limitation of this compound is that it is a relatively new compound and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are a number of future directions for research on N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, including further studies on its potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders. Additionally, more research is needed to understand the long-term effects of this compound and its potential for use in anesthesia. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective and targeted treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process starting with the reaction of N-allylglycinamide with 4-bromobenzaldehyde to form N~1~-allyl-N~2~-(4-bromophenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, this compound.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety and insomnia. It has also shown promise in the treatment of other neurological disorders such as epilepsy, schizophrenia, and depression. In addition, this compound has been studied for its potential use in anesthesia, as it enhances the effects of commonly used anesthetics.
Propriétés
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-3-8-14-12(16)9-15(19(2,17)18)11-6-4-10(13)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDDHIFTUJZVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)
![5-(3-methoxyphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5211052.png)
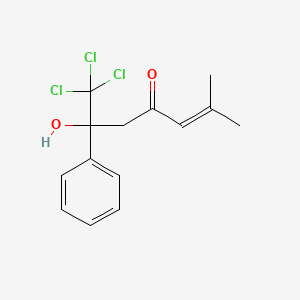
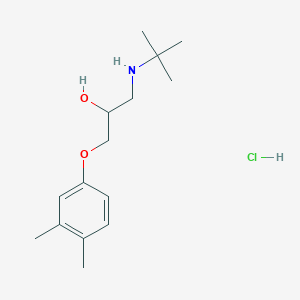
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5211071.png)
![N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5211088.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
![6-(2-bromo-5-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5211094.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)
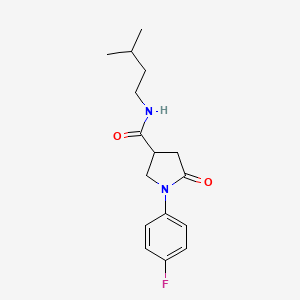
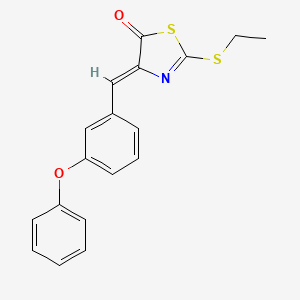
![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)